molecular formula C13H22OSi B14645206 Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- CAS No. 53172-91-1

Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)-

Katalognummer: B14645206
CAS-Nummer: 53172-91-1
Molekulargewicht: 222.40 g/mol
InChI-Schlüssel: ADJGQDWJHKPZGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)-, also known by its chemical formula C13H22OSi, is a specialized organosilicon compound. It is characterized by the presence of a silicon atom bonded to a phenylmethoxy group, a dimethyl group, and a tert-butyl group. This compound is utilized in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- typically involves the reaction of phenylmethanol with tert-butyl(dimethyl)silane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

PhCH2OH+(CH3)2Si(t-Bu)PhCH2OSi(CH3)2(t-Bu)\text{PhCH}_2\text{OH} + \text{(CH}_3\text{)}_2\text{Si(t-Bu)} \rightarrow \text{PhCH}_2\text{OSi(CH}_3\text{)}_2\text{(t-Bu)} PhCH2​OH+(CH3​)2​Si(t-Bu)→PhCH2​OSi(CH3​)2​(t-Bu)

Industrial Production Methods

In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes with different substituents.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Various silanes with altered substituents.

    Substitution: Compounds with different functional groups replacing the phenylmethoxy group.

Wissenschaftliche Forschungsanwendungen

Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- is used in a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds and is used in catalysis and material science.

    Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.

    Medicine: It is explored for drug delivery systems due to its ability to form stable bonds with various drug molecules.

    Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. This property is exploited in catalysis, where the compound acts as a catalyst or a catalyst precursor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Silane, chloro(1,1-dimethylethyl)dimethyl-: This compound has a similar structure but contains a chlorine atom instead of a phenylmethoxy group.

    Silane, (1,1-dimethylethyl)dimethyl(tetratriacontyl)-: This compound has a long alkyl chain instead of a phenylmethoxy group.

Uniqueness

Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

53172-91-1

Molekularformel

C13H22OSi

Molekulargewicht

222.40 g/mol

IUPAC-Name

tert-butyl-dimethyl-phenylmethoxysilane

InChI

InChI=1S/C13H22OSi/c1-13(2,3)15(4,5)14-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3

InChI-Schlüssel

ADJGQDWJHKPZGH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.